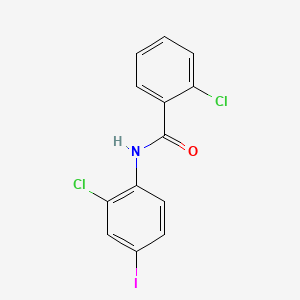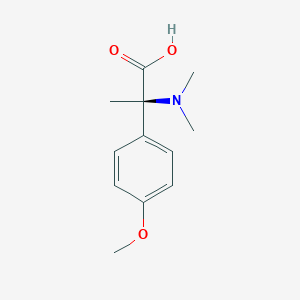![molecular formula C16H20ClNO4S B13344786 Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B13344786.png)
Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its piperidine and thieno[2,3-c]pyran moieties, which are fused together in a spiro configuration. The presence of a tert-butyl ester group and a chloro substituent further adds to its chemical diversity. This compound is of interest in various fields of scientific research due to its potential biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Construction of the Thieno[2,3-c]pyran Moiety: This step involves the formation of the thieno[2,3-c]pyran ring system through a series of cyclization and functional group transformations.
Spiro Fusion: The spiro fusion of the piperidine and thieno[2,3-c]pyran rings is achieved through a key cyclization step, often involving a nucleophilic substitution reaction.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents.
Industrial Production Methods
Industrial production of tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: The chloro substituent can be replaced with other nucleophiles through substitution reactions, leading to the formation of a wide range of derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the areas of neuropharmacology and infectious diseases.
Industry: It is used in the development of novel materials and as a building block in the synthesis of specialty chemicals.
作用機序
The mechanism of action of tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate can be compared with other spiro compounds and piperidine derivatives:
Spiro Compounds: Similar spiro compounds include spiro[cyclohexane-1,2’-indole] and spiro[isoquinoline-4,1’-cyclohexane]. These compounds share the spiro fusion but differ in their ring systems and functional groups.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine are structurally related but lack the spiro and thieno[2,3-c]pyran moieties.
The uniqueness of tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate lies in its spiro structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C16H20ClNO4S |
|---|---|
分子量 |
357.9 g/mol |
IUPAC名 |
tert-butyl 2'-chloro-4'-oxospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate |
InChI |
InChI=1S/C16H20ClNO4S/c1-15(2,3)22-14(20)18-6-4-16(5-7-18)13-10(8-12(17)23-13)11(19)9-21-16/h8H,4-7,9H2,1-3H3 |
InChIキー |
WWOBSAGUWADOLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(S3)Cl)C(=O)CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


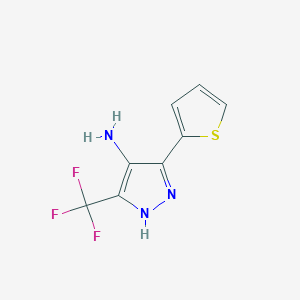
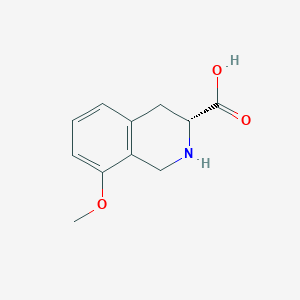
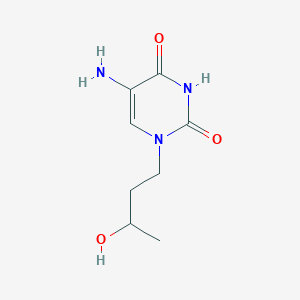
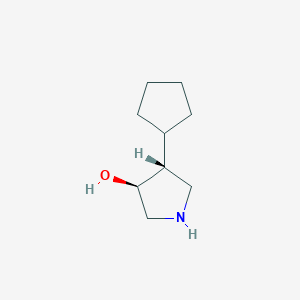
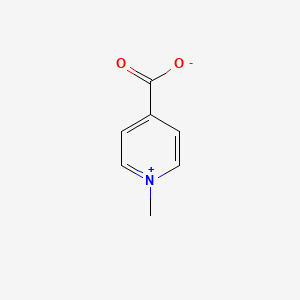
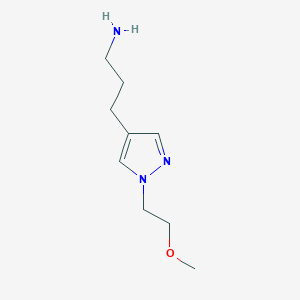
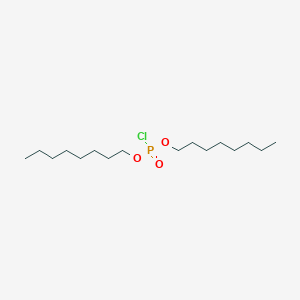
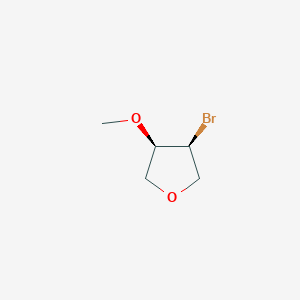
![2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13344747.png)
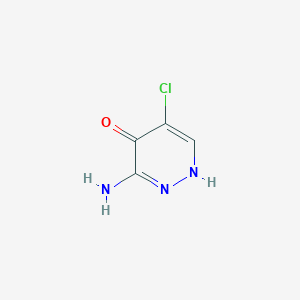
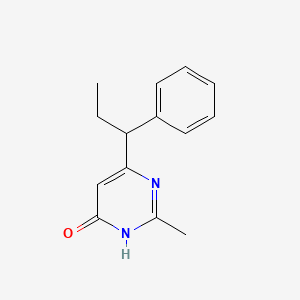
![12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B13344763.png)
